

Physicochemical and Toxicological Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *5-Decanol*

Cat. No.: *B1670017*

[Get Quote](#)

5-Decanol is a colorless to pale yellow liquid with a mild, pleasant odor.^[1] It is a straight-chain secondary alcohol.^[1] The following tables summarize its key properties.

Table 1: Physicochemical Properties of **5-Decanol**

Property	Value	Source(s)
CAS Number	5205-34-5	[2]
Molecular Formula	C ₁₀ H ₂₂ O	[3]
Molecular Weight	158.28 g/mol	[4]
Appearance	Colorless to light yellow, clear liquid	[1][5]
Density	0.826 - 0.83 g/mL	[3][5]
Melting Point	9 °C	[3][6][7]
Boiling Point	213.4 °C (at 760 mmHg, est.)	[2]
80 °C (at 5 mmHg)	[3]	
Flash Point	87.1 °C	[3]
Vapor Pressure	0.037 mmHg at 25 °C (est.)	[2]
Water Solubility	151.8 mg/L at 25 °C (est.)	[2]
logP (Octanol/Water)	3.11 - 3.74 (est.)	[2][3]
Refractive Index	1.432 - 1.434	[3][5]

Table 2: Toxicological Data for Decanol Isomers

Note: Specific toxicological data for **5-decanol** is limited. The data below is for its isomer, 1-decanol, and should be considered indicative.

Parameter	Value	Test	
		Organism/Condition	Source(s)
ns			
GHS Hazard Statements	H319: Causes serious eye irritation	ECHA C&L Inventory	[4]
Acute Toxicity (Oral)	LD50: > 5000 mg/kg	Rat	[8]
Repeated Dose Toxicity	NOAEL: 1000 mg/kg/day	Rat (Oral, OECD 422)	[9]
Aquatic Toxicity	LC50: 2.160 mg/L	Daphnia magna (48h)	[9]

Biological Activity and Applications

Antibacterial Activity

While specific studies on **5-decanol** are scarce, its isomer, 1-decanol, has demonstrated notable antibacterial activity, particularly against mycobacteria.[\[5\]](#)[\[10\]](#) Long-chain fatty alcohols are believed to exert their antimicrobial effects by nonspecifically damaging the bacterial cell envelope, leading to a loss of membrane integrity and subsequent cell death.[\[10\]](#)[\[11\]](#) This mechanism involves the intercalation of the alcohol's hydrophobic chain into the lipid bilayer, disrupting its structure and increasing permeability.[\[11\]](#)[\[12\]](#)

Table 3: Antibacterial Activity of 1-Decanol (Isomer of **5-Decanol**)

Test Organism	MIC (mM)	MIC (μ g/mL)	MBC (μ g/mL)	Source(s)
Mycobacterium smegmatis mc ² 155	0.4	-	-	[5]
Mycobacterium tuberculosis H ₃₇ Rv	0.4	-	-	[5]
Staphylococcus aureus	-	32 - 40	64 - 80	[4] [13]

Other Biological Roles and Applications

5-Decanol has been identified as a marine and algal metabolite.^[4] Industrially, it is used as a solvent and an intermediate in the synthesis of esters, surfactants, and emulsifiers.^[1] Its emollient properties also make it suitable for applications in the cosmetics and personal care industries.^[1]

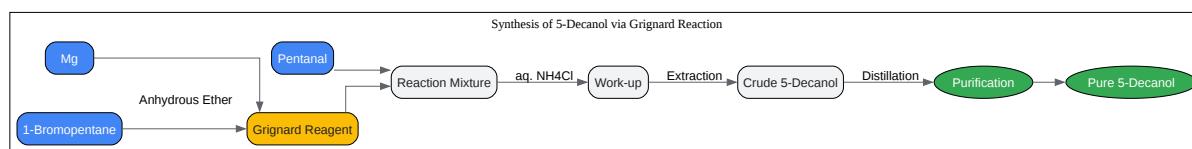
Experimental Protocols

Synthesis of 5-Decanol

5-Decanol can be synthesized through two primary routes: the Grignard reaction or the reduction of the corresponding ketone.

Method 1: Grignard Reaction with Pentanal

This method involves the reaction of a Grignard reagent, pentylmagnesium bromide, with pentanal.

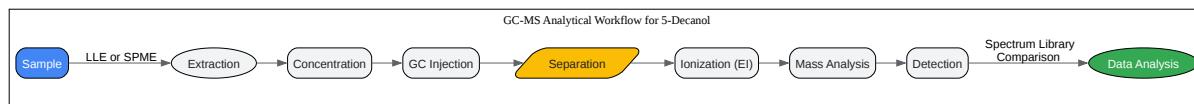

- Materials: Magnesium turnings, 1-bromopentane, anhydrous diethyl ether, pentanal, saturated aqueous ammonium chloride solution, anhydrous magnesium sulfate.
- Protocol:
 - Preparation of Grignard Reagent: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, prepare pentylmagnesium bromide by adding a solution of 1-bromopentane in anhydrous diethyl ether dropwise to magnesium turnings. A crystal of iodine can be used to initiate the reaction. Reflux for 30-60 minutes after the addition is complete to ensure full formation of the reagent.
 - Reaction with Pentanal: Cool the Grignard reagent to 0 °C in an ice bath. Add a solution of pentanal in anhydrous diethyl ether dropwise with vigorous stirring.
 - Work-up: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours. Quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

- Purification: Separate the organic layer, wash it with brine, and dry it over anhydrous magnesium sulfate. Filter the solution and remove the solvent under reduced pressure. The crude **5-decanol** can be further purified by distillation.

Method 2: Reduction of 5-Decanone

This method involves the reduction of 5-decanone using a reducing agent like sodium borohydride.

- Materials: 5-decanone, methanol, sodium borohydride (NaBH_4), 1 M hydrochloric acid, diethyl ether.
- Protocol:
 - Reaction: Dissolve 5-decanone in methanol in a round-bottom flask and cool the solution in an ice bath. Add sodium borohydride portion-wise with stirring.
 - Work-up: After the reaction is complete (monitored by TLC), quench it by the slow, dropwise addition of 1 M hydrochloric acid until the pH is acidic.
 - Purification: Remove the methanol under reduced pressure. Add diethyl ether and water to the residue and separate the layers. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solution under reduced pressure to obtain **5-decanol**.


[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **5-decanol** using a Grignard reaction.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: For complex matrices, liquid-liquid extraction (LLE) or solid-phase microextraction (SPME) can be used to isolate **5-decanol**.[\[14\]](#)
- Instrumentation: A standard GC-MS system with a non-polar capillary column (e.g., HP-5ms) is suitable.
- GC Parameters (Typical):
 - Carrier Gas: Helium at a constant flow of 1.0 mL/min.
 - Injector Temperature: 250 °C.
 - Oven Program: Initial temperature of 60°C (hold for 2 min), ramp at 10°C/min to 280°C (hold for 5 min).[\[14\]](#)
- MS Parameters (Typical):
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Scan Range: m/z 40-400.

[Click to download full resolution via product page](#)

Caption: General workflow for the analysis of **5-decanol** by GC-MS.

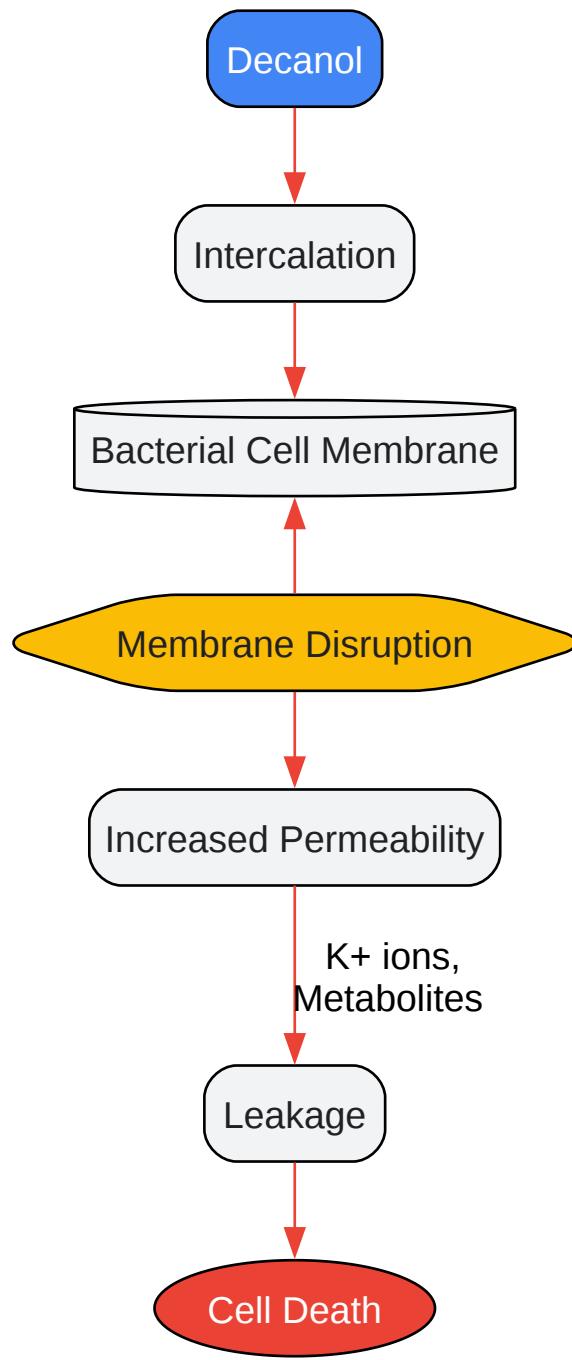
Spectroscopic Data

- Infrared (IR) Spectroscopy: The IR spectrum of **5-decanol** will show a characteristic broad peak for the O-H stretch of the alcohol group around $3300\text{-}3400\text{ cm}^{-1}$. Strong peaks for C-H stretching will be observed around $2850\text{-}2960\text{ cm}^{-1}$, and a C-O stretching peak will be present in the $1050\text{-}1150\text{ cm}^{-1}$ region.[2][15]
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The spectrum will show a multiplet for the proton on the carbon bearing the hydroxyl group (H-5) around 3.5-3.8 ppm. The methyl groups (H-1 and H-10) will appear as triplets around 0.9 ppm. The various methylene (CH_2) groups will be visible as complex multiplets between 1.2 and 1.6 ppm.
 - ^{13}C NMR: The carbon attached to the hydroxyl group (C-5) will have a chemical shift in the range of 70-75 ppm. The terminal methyl carbons will be found upfield around 14 ppm.

Antibacterial Susceptibility Testing

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is adapted from standard methods and studies on 1-decanol.[5][12]


- Materials: 96-well microtiter plates, appropriate bacterial growth medium (e.g., Mueller-Hinton Broth), bacterial inoculum, **5-decanol** stock solution (in DMSO), DMSO (as solvent control).
- Protocol:
 - Preparation: Prepare a serial two-fold dilution of the **5-decanol** stock solution in the growth medium across the wells of a 96-well plate. Include a positive control (bacteria, no compound) and a negative control (medium only). A solvent control (bacteria with DMSO at the highest concentration used) should also be included.
 - Inoculation: Adjust the turbidity of an overnight bacterial culture to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately $5 \times 10^5 \text{ CFU/mL}$ in each well.

- Incubation: Incubate the plate at 37°C for 18-24 hours.
- Reading the MIC: The MIC is the lowest concentration of **5-decanol** at which there is no visible turbidity (bacterial growth).

Signaling Pathways and Mechanism of Action

Currently, there is no evidence to suggest that **5-decanol** or other simple fatty alcohols interact with specific signaling pathways. The primary mechanism of biological action, particularly for its antimicrobial properties, is the physical disruption of the cell membrane.[\[10\]](#)[\[11\]](#)

Proposed Mechanism of Membrane Disruption by Decanol

[Click to download full resolution via product page](#)

Caption: Putative mechanism of antibacterial action for decanol isomers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-DECANOL [chembk.com]
- 2. 5-Decanol [webbook.nist.gov]
- 3. Decan-5-ol | C10H22O | CID 99868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. benchchem.com [benchchem.com]
- 7. Grignard Reaction [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 10. 5-DECANOL(5205-34-5) Raman [m.chemicalbook.com]
- 11. 5-Decanol [webbook.nist.gov]
- 12. benchchem.com [benchchem.com]
- 13. Antibacterial Activity of Long-Chain Fatty Alcohols against *Staphylococcus aureus* - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. 5-Decanol [webbook.nist.gov]
- To cite this document: BenchChem. [Physicochemical and Toxicological Properties]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1670017#5-decanol-cas-number-5205-34-5>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com